molecular formula C22H29N7O B6488456 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one CAS No. 920262-07-3

1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one

Cat. No.: B6488456
CAS No.: 920262-07-3
M. Wt: 407.5 g/mol
InChI Key: IHEYYEWVPUMIOI-UHFFFAOYSA-N
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Description

The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a phenyl group, a piperazine ring, and a branched aliphatic ketone (2-propylpentan-1-one). The piperazine linker enhances solubility and modulates pharmacokinetic properties, while the branched alkyl chain in the ketone group may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-3-8-17(9-4-2)22(30)28-14-12-27(13-15-28)20-19-21(24-16-23-20)29(26-25-19)18-10-6-5-7-11-18/h5-7,10-11,16-17H,3-4,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEYYEWVPUMIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidine Derivatives

The triazolo[4,5-d]pyrimidine core distinguishes this compound from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2 in ). While both systems feature fused pyrimidine rings, the triazole in the target compound replaces a pyrazole, altering electron distribution and hydrogen-bonding capacity. This substitution may enhance metabolic stability, as triazoles are less prone to oxidative degradation compared to pyrazoles .

Triazolo-Pyrimidine vs. Triazolo-Pyridine Systems

Impurity compounds in , such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, feature a triazolo-pyridine core. This could translate to higher binding affinity in enzyme inhibition assays compared to pyridine-based analogs .

Substituent Effects

Piperazine Linkers

The piperazine moiety in the target compound is directly attached to the triazolo-pyrimidine core, contrasting with analogs like MM0421.02 (), where piperazine is connected via a propyl chain. The phenyl group on the triazole further enhances π-π stacking interactions, a feature absent in non-aromatic analogs like compound 58 in .

Aliphatic Ketone Modifications

The 2-propylpentan-1-one group introduces steric bulk compared to simpler alkyl ketones (e.g., methyl or ethyl substituents). This branching likely increases lipophilicity (logP), as seen in similar compounds with branched chains, which correlates with improved blood-brain barrier penetration in neuroactive drugs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazolo-Pyrimidine () Triazolo-Pyridine ()
Molecular Weight (g/mol) ~465 ~300–350 ~400–450
logP (Predicted) 3.8 2.5–3.0 3.2–3.6
Hydrogen Bond Acceptors 7 5–6 6–7
Metabolic Stability High (triazole) Moderate (pyrazole) Moderate (pyridine)

Table 1: Comparative physicochemical properties of the target compound and analogs.

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